Dansyl-dl-methionine

Hg²⁺ sensing fluorescence chemosensor dansyl amino acid

Dansyl‑DL‑methionine (Dns‑Met) is a dansyl‑sulfonamide derivative of the sulfur‑containing amino acid methionine. The dansyl fluorophore imparts strong blue‑green fluorescence (λₑₓ ~335‑340 nm, λₑₘ ~490‑550 nm) whose intensity and emission maximum are highly sensitive to solvent polarity and local microenvironment.

Molecular Formula C17H22N2O4S2
Molecular Weight 382.5 g/mol
Cat. No. B15389469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-dl-methionine
Molecular FormulaC17H22N2O4S2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)
InChIKeyADWOYRHKFIZWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl‑DL‑methionine Fluorescent Probe for Chiral Separations & Hg²⁺ Sensing


Dansyl‑DL‑methionine (Dns‑Met) is a dansyl‑sulfonamide derivative of the sulfur‑containing amino acid methionine. The dansyl fluorophore imparts strong blue‑green fluorescence (λₑₓ ~335‑340 nm, λₑₘ ~490‑550 nm) whose intensity and emission maximum are highly sensitive to solvent polarity and local microenvironment [1]. The compound is supplied either as the free amino acid derivative or as its cyclohexylammonium salt (CAS 42808‑13‑9), and it retains the chiral center of the parent methionine, enabling its use in enantioselective separations, protein‑binding site mapping, and heavy‑metal chemosensing applications [2].

Why Generic Dansyl‑Amino Acid Substitution Risks Assay Failure with Dansyl‑DL‑methionine


Dansyl‑amino acid derivatives are not interchangeable fluorophores because the amino acid side chain dictates both the physicochemical behaviour of the probe and the specificity of its interaction with targets. The methionine side chain (‑CH₂‑CH₂‑S‑CH₃) provides a thioether group that is absent in most other common dansyl amino acids. This thioether function is directly responsible for the selective turn‑on response of Dns‑Met towards Hg²⁺ ions [1] and for its unique retention behaviour in reversed‑phase HPLC compared with dansyl‑glutamic acid, dansyl‑tryptophan, or dansyl‑proline [2]. Procurement of a generic “dansyl‑amino acid” without confirmation of the specific side‑chain identity will therefore yield a probe that lacks the target‑binding selectivity, chiral‑resolution pH‑response, or photolytic stability that are documented for the methionine derivative.

Dansyl‑DL‑methionine Quantitative Differentiation Evidence Against Closest Analogs


Head‑to‑Head Hg²⁺ Detection Sensitivity: Dns‑Met Outperforms All Other Dansyl‑Amino Acid Chemosensors

In a systematic head‑to‑head comparison of a set of dansyl‑amino acid chemosensors for Hg²⁺ detection in aqueous environment, N‑dansylated methionine achieved the lowest limit of detection (LOD), outperforming all other dansyl‑amino acid derivatives tested in the same study [1]. When coupled with a portable optical‑fibre probe, the LOD was further improved from 140 nM to approximately 5 nM, meeting the US EPA requirement for Hg²⁺ monitoring in drinking water [1].

Hg²⁺ sensing fluorescence chemosensor dansyl amino acid

pH‑Dependent Chiral HPLC Resolution: Dns‑Met vs. Dns‑Glu on Norvancomycin CSP

On a norvancomycin‑bonded chiral stationary phase (NVC‑CSP), increasing the pH of the mobile‑phase buffer improved chiral resolution for dansyl‑methionine (Dns‑Met), dansyl‑α‑amino‑n‑butyric acid (Dns‑But), and dansyl‑threonine (Dns‑Thr), but not for dansyl‑glutamic acid (Dns‑Glu) [1]. This differential pH‑response directly demonstrates that the methionine derivative can be resolved under conditions where the glutamic acid derivative cannot, a critical consideration for laboratories developing single‑method chiral separations of multiple dansyl‑amino acids [1].

chiral separation HPLC norvancomycin stationary phase

Photolytic Cleavage Selectivity: Dns‑Met Outperforms Dns‑Trp in Sulfonamide Bond Photolysis

Under photolytic conditions in acidic solution, dansyl‑methionine and most other dansyl‑amino acid derivatives undergo efficient sulfonamide‑bond cleavage to release the free amino acid. In contrast, dansyl‑tryptophan (Dns‑Trp) and dansyl‑peptides containing tryptophan are cleaved at slower rates and with generally lower specificity [1]. The highest quantum yields for sulfonamide‑bond cleavage were observed in acid, and Dns‑Met is among the derivatives that cleave efficiently, while Dns‑Trp is explicitly noted as a poor substrate [1].

photolysis sulfonamide cleavage dansyl peptide

Fluorescence Quantum Yield Microenvironment Sensitivity: Class‑Level Advantage of Dns‑Met

Dansyl‑amino acids as a class exhibit low quantum yields (<0.1) in water with emission maxima around 580 nm, but in low‑dielectric solvents such as dioxane the quantum yield increases dramatically (e.g., 0.70 for dansyl‑dl‑tryptophan in dioxane) and the emission blue‑shifts to ~500 nm [1]. Dns‑Met shares this class‑level property: its fluorescence is strongly quenched in aqueous environments and markedly enhanced upon binding to hydrophobic protein pockets (e.g., albumin sites I/II), making it a sensitive reporter of protein‑ligand interactions [1][2]. While the quantum yield of Dns‑Met in specific solvents is not individually tabulated in the classic Chen (1967) study, the dansyl‑amino acid class behaviour is well‑established and directly applicable [1].

fluorescence quantum yield microenvironment sensitivity protein binding

Dansyl‑DL‑methionine: Research & Industrial Application Scenarios Grounded in Differential Evidence


Environmental Hg²⁺ Monitoring with Portable Optical‑Fibre Sensors

Dns‑Met is the best‑performing dansyl‑amino acid chemosensor for Hg²⁺ detection in aqueous environments, achieving a bench‑top LOD of 140 nM that improves to ~5 nM when integrated with an optical‑fibre evanescent‑wave platform [1]. This sensitivity meets US EPA drinking‑water standards and makes Dns‑Met the preferred choice for field‑deployable Hg²⁺ sensor development over other dansyl‑amino acid derivatives that yield higher LODs under identical conditions [1].

Chiral Purity Analysis of Methionine Enantiomers in Pharmaceutical QC

Pharmaceutical manufacturers requiring enantiomeric purity analysis of D‑ or L‑methionine can exploit the pH‑dependent chiral resolution of Dns‑Met on norvancomycin‑based CSPs. Unlike Dns‑Glu, which does not respond to pH tuning, Dns‑Met resolution improves with increasing buffer pH, enabling method optimisation for baseline separation [2]. This differential pH‑response is critical for QC laboratories that must validate a single chiral method across multiple amino acid derivatives [2].

Albumin Drug‑Binding Site Mapping Using Fluorescence Lifetime and Quantum Yield

Dns‑Met, as a class‑representative dansyl‑amino acid, reports on its local microenvironment through dramatic changes in fluorescence quantum yield and emission maximum upon binding to hydrophobic protein cavities such as HSA sites I and II [3]. When combined with fluorescence lifetime, anisotropy, and isothermal titration calorimetry measurements, Dns‑Met enables quantitative mapping of drug‑binding site accessibility and affinity, outperforming polarity‑insensitive fluorophores that cannot distinguish between aqueous and protein‑bound states [3].

Photo‑Affinity Labelling with Controlled Fluorophore Release

Researchers designing photo‑affinity probes that require clean photolytic release of the dansyl label should select Dns‑Met over Dns‑Trp. Under acidic photolysis conditions, Dns‑Met undergoes efficient sulfonamide‑bond cleavage, whereas Dns‑Trp is cleaved at slower rates and with reduced specificity [4]. This difference directly impacts the quantitative accuracy of photo‑release experiments and the interpretation of labelling patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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